molecular formula C10H7ClN2O5S2 B12603758 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- CAS No. 646039-60-3

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro-

Katalognummer: B12603758
CAS-Nummer: 646039-60-3
Molekulargewicht: 334.8 g/mol
InChI-Schlüssel: ANAUQADRYCCPIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is a synthetic organic compound that belongs to the class of thiophenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- typically involves the following steps:

    Nitration: Introduction of a nitro group to the thiophene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonamide Formation: Reaction of the chlorinated thiophene with sulfonamide.

    Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiophenesulfonamides.

Wissenschaftliche Forschungsanwendungen

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Thiophenesulfonamide, 5-chloro-N-(4-methoxyphenyl)-4-nitro-
  • 2-Thiophenesulfonamide, 5-chloro-N-(4-aminophenyl)-4-nitro-
  • 2-Thiophenesulfonamide, 5-chloro-N-(4-methylphenyl)-4-nitro-

Uniqueness

2-Thiophenesulfonamide, 5-chloro-N-(4-hydroxyphenyl)-4-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Eigenschaften

CAS-Nummer

646039-60-3

Molekularformel

C10H7ClN2O5S2

Molekulargewicht

334.8 g/mol

IUPAC-Name

5-chloro-N-(4-hydroxyphenyl)-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClN2O5S2/c11-10-8(13(15)16)5-9(19-10)20(17,18)12-6-1-3-7(14)4-2-6/h1-5,12,14H

InChI-Schlüssel

ANAUQADRYCCPIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.